molecular formula C18H18FN7O B2449262 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1013807-38-9

4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2449262
M. Wt: 367.388
InChI Key: JDEJJRJJWNLGDE-UHFFFAOYSA-N
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Description

4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide, also known as PZ-2891, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its ability to bind to specific targets, such as enzymes and receptors, in cells and tissues. For example, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and proliferation. 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been shown to bind to serotonin receptors, which play a role in the regulation of mood and behavior.

Biochemical And Physiological Effects

4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects in cells and tissues. For example, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been shown to modulate neurotransmitter systems, such as dopamine and serotonin, which can affect mood and behavior. In addition, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which can lead to the reduction of inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide in lab experiments is its high potency and specificity for its targets. This allows for more precise and accurate results in experiments. However, one limitation of using 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is its limited solubility in water, which can affect its ability to penetrate cell membranes and tissues.

Future Directions

There are several future directions for the study of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, neurological disorders, and inflammation. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, the development of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide derivatives with improved potency and selectivity for its targets could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves several steps, including the reaction of 4-fluoroaniline with 2-chloro-6-(1H-pyrazol-1-yl)pyridazine, followed by the reaction of the resulting product with piperazine-1-carboxylic acid. The final product is then purified through column chromatography. This synthesis method has been optimized to produce 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide with high purity and yield.

Scientific Research Applications

4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation and survival. In neurological disorder research, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been studied for its potential to modulate neurotransmitter systems, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In inflammation research, 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-14-2-4-15(5-3-14)21-18(27)25-12-10-24(11-13-25)16-6-7-17(23-22-16)26-9-1-8-20-26/h1-9H,10-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEJJRJJWNLGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

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